molecular formula C7H6N2O B1268016 5-Methylbenzofurazan CAS No. 20304-86-3

5-Methylbenzofurazan

Cat. No. B1268016
CAS RN: 20304-86-3
M. Wt: 134.14 g/mol
InChI Key: RRZFDFYIDRCBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 5-Methylbenzofurazan involves various chemical reactions that enable the introduction of different functional groups into the benzofurazan ring. For instance, the synthesis of 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives through a condensation reaction between ninhydrin and various 1,3-dicarbonyl compounds showcases the versatility of reactions involving the benzofurazan ring (Mohammadizadeh, Saberi, & Taghavi, 2016).

Molecular Structure Analysis

Molecular structure analysis of 5-Methylbenzofurazan derivatives often involves spectroscopic methods such as IR, NMR, and mass spectrometry to elucidate the structure. For example, novel 3-(2-methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole derivatives were synthesized and their structure confirmed through various spectroscopic techniques, demonstrating the compound's ability to form complex structures (Anterbedy, Mokenapelli, & Thalari, 2021).

Scientific Research Applications

  • Anti-tumor Applications

    • Field : Medical and Pharmaceutical Research
    • Application Summary : Benzofuran compounds have shown strong anti-tumor activities . They have potential applications in the development of anti-cancer drugs .
    • Methods and Procedures : The specific methods and procedures would depend on the type of cancer being targeted and the specific benzofuran compound being used. Typically, these compounds would be synthesized and then tested in vitro and in vivo for their anti-cancer effects .
    • Results and Outcomes : While the specific results would depend on the study, generally, benzofuran compounds have shown promising results in inhibiting tumor growth .
  • Anti-bacterial Applications

    • Field : Medical and Pharmaceutical Research
    • Application Summary : Benzofuran compounds have demonstrated strong antibacterial activities . They could be used in the development of new antibiotics .
    • Methods and Procedures : These compounds would be synthesized and then tested against various bacterial strains to assess their antibacterial effects .
    • Results and Outcomes : Benzofuran compounds have shown effectiveness in inhibiting bacterial growth .
  • Anti-oxidative Applications

    • Field : Medical and Pharmaceutical Research
    • Application Summary : Benzofuran compounds have shown strong anti-oxidative activities . They could be used in the development of drugs to combat oxidative stress .
    • Methods and Procedures : These compounds would be synthesized and then tested for their ability to neutralize free radicals .
    • Results and Outcomes : Benzofuran compounds have shown effectiveness in neutralizing free radicals, thereby reducing oxidative stress .
  • Anti-viral Applications

    • Field : Medical and Pharmaceutical Research
    • Application Summary : Benzofuran compounds have shown strong anti-viral activities . They could be used in the development of antiviral drugs .
    • Methods and Procedures : These compounds would be synthesized and then tested against various viral strains to assess their antiviral effects .
    • Results and Outcomes : Benzofuran compounds have shown effectiveness in inhibiting viral replication .
  • Anti-Hepatitis C Virus Applications

    • Field : Medical and Pharmaceutical Research
    • Application Summary : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
    • Methods and Procedures : These compounds would be synthesized and then tested against the hepatitis C virus to assess their antiviral effects .
    • Results and Outcomes : The novel macrocyclic benzofuran compound has shown effectiveness in inhibiting the replication of the hepatitis C virus .
  • Anti-Cancer Applications

    • Field : Medical and Pharmaceutical Research
    • Application Summary : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
    • Methods and Procedures : These compounds would be synthesized and then tested in vitro and in vivo for their anti-cancer effects .
    • Results and Outcomes : The novel scaffold compounds of benzothiophene and benzofuran have shown promising results in inhibiting tumor growth .
  • Industrial Enzyme Immobilization Systems

    • Field : Industrial Chemistry
    • Application Summary : Metal–Organic Frameworks (MOFs), which can include benzofuran derivatives, are used as industrial enzyme immobilization systems . They can ‘house’ a specific enzyme, providing it with protection from environmental influences .
    • Methods and Procedures : The specific methods and procedures would depend on the type of enzyme being targeted and the specific MOF being used. Typically, these MOFs would be synthesized and then tested for their ability to immobilize enzymes .
    • Results and Outcomes : MOFs have shown effectiveness in immobilizing enzymes, thereby enhancing their stability and activity .
  • Chemical Properties

    • Field : Chemistry
    • Application Summary : The chemical properties of 5-Methylbenzofurazan, such as its molecular weight and structure, can be important in various chemical applications .
    • Methods and Procedures : These would involve using 5-Methylbenzofurazan in chemical reactions and observing its behavior .
    • Results and Outcomes : The specific results would depend on the study, but generally, understanding the chemical properties of 5-Methylbenzofurazan can help in predicting its behavior in chemical reactions .

Safety And Hazards

5-Methylbenzofurazan is irritating to skin, eyes, and the respiratory system. It may have harmful effects if inhaled or swallowed. Prolonged exposure should be avoided .

Future Directions

While specific future directions for 5-Methylbenzofurazan were not found in the search results, benzofuran compounds in general have attracted attention due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .

properties

IUPAC Name

5-methyl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZFDFYIDRCBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NON=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334135
Record name 5-Methylbenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenzofurazan

CAS RN

20304-86-3
Record name 5-Methylbenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2,1,3-benzoxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylbenzofurazan
Reactant of Route 2
5-Methylbenzofurazan
Reactant of Route 3
5-Methylbenzofurazan
Reactant of Route 4
5-Methylbenzofurazan
Reactant of Route 5
5-Methylbenzofurazan
Reactant of Route 6
5-Methylbenzofurazan

Citations

For This Compound
33
Citations
WE Acree Jr, SG Bott, SA Tucker… - The Journal of Chemical …, 1996 - Elsevier
The standard (p o = 0.1 MPa) enthalpies of formation Δ f H m o (cr) at the temperatureT= 298.15 K were determined using static-bomb calorimetry for crystalline 5-methoxybenzofurazan (…
Number of citations: 13 www.sciencedirect.com
IM Takakis, GG Tsantali, GW Haas… - Journal of mass …, 1999 - Wiley Online Library
… 4-Methoxy-5-methylbenzofurazan (7c). A mixture of the benzofuroxan 8c (197 mg, 1.09 mmol), triphenylphosphine (357 mg, 1.36 mmol) and toluene (10 ml) was heated at reflux for 2.5 h…
KJ Bird, ID Rae, AM White - Australian Journal of Chemistry, 1973 - CSIRO Publishing
The reaction of o-dinitrobenzene with sodium borohydride in aqueous dimethyl sulphoxide at room temperature gives nitrobenzene and benzofurazan in low yields. Deuterium is …
Number of citations: 5 www.publish.csiro.au
LK Dyall - Organic mass spectrometry, 1989 - Wiley Online Library
Electron impact positive ion spectra of ten substituted or annelated benzofurazan‐1‐oxides are reported. While most of the molecular ions lose either NO + NO, or NO + CO, some also …
WA Wakeham, RD Weir - 1996 - Elsevier
… ; Bott, SG; Tucker, SA; Ribeiro da Silva, MDMC; Matos, MAR; Pilcher, G.; Enthalpies of combustion of 5-methoxybenzofurazan, 5-methoxybenzofurazan-1-oxide, 5-methylbenzofurazan-1…
Number of citations: 0 www.sciencedirect.com
M Calleri, L Bonaccorti, D Viterbo - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
… The angle in question is in fact 39.8 for 5-methylbenzofurazan 1-oxide (Britton & Noland, 1972) which implies a deformation of only 60 - 39-8 = 20.2 for the fusion to benzene. In the …
Number of citations: 8 scripts.iucr.org
AS Angeloni, D Dal Monte, E Sandri, G Scapini - Tetrahedron, 1974 - Elsevier
… The crude 4 methoxy - 5 - methylbenzofurazan (10 g) was heated under reflux for 15 min in HBr 48% (200ml). The ice cooled soln was treated until basic with 10% NaOH and ether-…
Number of citations: 9 www.sciencedirect.com
F Razmara, ES Waight - Organic Mass Spectrometry, 1976 - Wiley Online Library
The electron impact mass spectra of 4‐and 5‐methylbenzofurazans exhibit an ion corresponding to the loss of CHO from the molecular ion. Loss of NO from the molecular ion is quite …
Number of citations: 7 onlinelibrary.wiley.com
PB Ghosh, MW Whitehouse - Journal of medicinal chemistry, 1968 - ACS Publications
Eight methods for synthesizing various benzo-2, l, 3-oxadiazoles (benzofurazans) and their N-oxides (benzo-furoxans) are described. The activity of benzofurazans and benzofuroxans …
Number of citations: 173 pubs.acs.org
D Britton, WE Noland, MJ Pinnow… - Helvetica chimica …, 2003 - Wiley Online Library
… On the other hand, in 5-methylbenzofurazan 1-oxide [9] there are no significant CH3 ¥¥¥O or CH3 ¥¥¥ N interactions. …
Number of citations: 7 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.